molecular formula C14H9F3N2O B14192604 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-47-9

3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14192604
CAS No.: 833457-47-9
M. Wt: 278.23 g/mol
InChI Key: GGCVVGFYGYIGER-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
  • Phenyl-purine-carbonitrile derivatives

Uniqueness

3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a trifluoromethoxy group and a carbonitrile group, which confer distinct chemical and physical properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

CAS No.

833457-47-9

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

3-methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H9F3N2O/c1-9-2-7-12(19-13(9)8-18)10-3-5-11(6-4-10)20-14(15,16)17/h2-7H,1H3

InChI Key

GGCVVGFYGYIGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N

Origin of Product

United States

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